molecular formula C18H21N3O4 B3004662 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351608-16-6

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B3004662
CAS No.: 1351608-16-6
M. Wt: 343.383
InChI Key: ADOGSJUOCKWRED-UHFFFAOYSA-N
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Description

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a 5-methylisoxazole-3-carboxamido group and a phenylcarbamate moiety. This compound is structurally complex, combining heterocyclic (isoxazole) and carbamate functionalities, which may confer unique biological or chemical properties.

Properties

IUPAC Name

[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-10-16(21-25-12)17(22)19-14-8-5-9-15(11-14)24-18(23)20-13-6-3-2-4-7-13/h2-4,6-7,10,14-15H,5,8-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGSJUOCKWRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of the isoxazole ring . The cyclohexyl group and phenylcarbamate moiety are then introduced through subsequent reactions involving amide bond formation and carbamate synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the isoxazole ring or other functional groups.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and phenylcarbamate groups can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely follows methods similar to those in (e.g., condensation, chromatography), but its structural complexity necessitates advanced purification techniques .
  • Stability and Reactivity : The phenylcarbamate group may confer greater hydrolytic stability compared to thioureas () but less than propham’s simpler carbamate () .

Biological Activity

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate includes an isoxazole ring, a cyclohexyl group, and a carbamate moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially reducing inflammation in various tissues.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration and damage.

Anticancer Activity

Research indicates that 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For example, studies have shown that it can lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Neuroprotective Properties

Preclinical studies have suggested that this compound might offer neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to mitigate oxidative stress and inflammation could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
  • Animal Models : In animal models of inflammation, administration of the compound led to reduced swelling and pain, supporting its use as an anti-inflammatory agent.

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveScavenges free radicals

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